

Allyl (3-methylbutoxy)acetate: A Technical Guide on its Synthesis, Analysis, and Safety

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Allyl (3-methylbutoxy)acetate**

Cat. No.: **B1266693**

[Get Quote](#)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of **Allyl (3-methylbutoxy)acetate**, a synthetic fragrance ingredient. Contrary to inquiries about its natural occurrence, extensive database searches indicate that **Allyl (3-methylbutoxy)acetate** is not known to be found in nature^{[1][2][3]}. Therefore, this document will focus on its synthesis, analytical methodologies for its characterization, and a summary of its safety assessment.

Physico-Chemical Properties

Allyl (3-methylbutoxy)acetate is a colorless liquid with a characteristic strong, fruity, and green odor, often with a pineapple nuance^{[3][4][5][6]}. Its key physical and chemical properties are summarized in the table below for easy reference.

Property	Value	References
CAS Number	67634-00-8	[1]
Molecular Formula	C10H18O3	[1]
Molecular Weight	186.25 g/mol	[1]
Boiling Point	206-226 °C	[4] [6]
Density	0.937 - 0.955 g/mL at 25 °C	[4] [5] [6]
Refractive Index	1.428 - 1.435 at 20°C	[1] [5]
Flash Point	93 - 94 °C	[1] [5]
Solubility	Insoluble in water	[4]
Purity (typical)	>98.0% (GC)	[7]

Synthesis of Allyl (3-methylbutoxy)acetate

Allyl (3-methylbutoxy)acetate is produced synthetically through a two-step process. The synthesis involves an initial esterification followed by a subsequent reaction to introduce the allyl group[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#).

Synthetic Protocol

Step 1: Synthesis of Sodium (3-methylbutoxy)acetate

The first step is an esterification reaction between chloroacetic acid and isoamyl alcohol (3-methyl-1-butanol) in the presence of sodium hydroxide and a phase transfer catalyst. The sodium hydroxide acts as a base to deprotonate the alcohol and facilitate the reaction with chloroacetic acid, forming the sodium salt of (3-methylbutoxy)acetic acid.

Step 2: Synthesis of **Allyl (3-methylbutoxy)acetate**

The intermediate product, sodium (3-methylbutoxy)acetate, is then treated with an allyl halide, such as allyl chloride or allyl bromide. This results in a nucleophilic substitution reaction where the carboxylate attacks the allyl halide, displacing the halide and forming the final product, **Allyl (3-methylbutoxy)acetate**.

[Click to download full resolution via product page](#)

Diagram 1: Synthetic pathway of **Allyl (3-methylbutoxy)acetate**.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

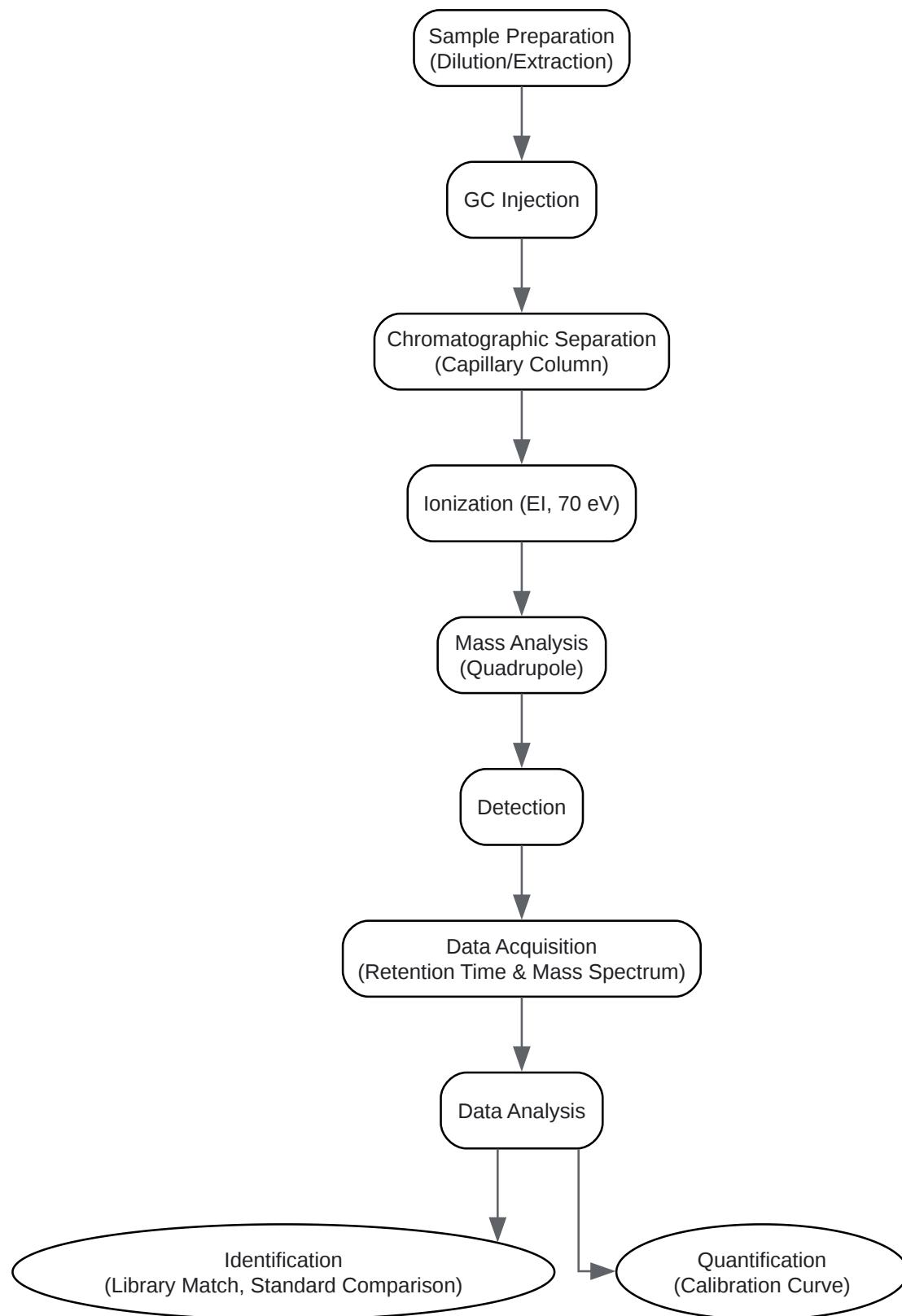
Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical technique for the identification and quantification of volatile and semi-volatile compounds like **Allyl (3-methylbutoxy)acetate**. This method is crucial for quality control during its synthesis and for its detection in various matrices.

Experimental Protocol for GC-MS Analysis

The following protocol is a general guideline for the analysis of **Allyl (3-methylbutoxy)acetate**. Optimization of parameters may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation:

- For the pure synthesized product, dilute an accurately weighed sample in a suitable solvent (e.g., hexane or dichloromethane) to a concentration within the calibrated range of the instrument.
- For analysis in a complex matrix (e.g., fragrance mixtures), a solvent extraction or headspace solid-phase microextraction (SPME) may be necessary to isolate the analyte.


2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent non-polar capillary column.
- Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp: 10°C/min to 280°C.
 - Hold: 5 minutes at 280°C.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- MSD Conditions:
 - Ion Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.

3. Data Analysis:

- Identification: The identification of **Allyl (3-methylbutoxy)acetate** is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard. The mass spectrum should show characteristic fragment ions.
- Quantification: For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The concentration of the analyte in the sample is then determined by interpolation from the calibration curve. An internal standard can be used to improve accuracy and precision.

[Click to download full resolution via product page](#)

Diagram 2: Experimental workflow for GC-MS analysis.

Safety and Toxicological Information

A safety assessment of **Allyl (3-methylbutoxy)acetate** has been conducted by the Research Institute for Fragrance Materials (RIFM). The assessment considered various endpoints, including genotoxicity. While some in vitro tests showed mixed results for mutagenicity, a weight of evidence approach, including data from read-across analogs, concluded that it does not present a concern for genotoxic potential under the current conditions of use^[8]. It is important to consult the full safety assessment for detailed toxicological data and exposure limits^[9].

In conclusion, **Allyl (3-methylbutoxy)acetate** is a synthetically derived fragrance ingredient with no known natural source. Its production is well-established, and its analysis is routinely performed using standard chromatographic techniques. The available safety data supports its continued use in fragrance applications within established concentration limits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ScenTree - Allyl (3-methylbutoxy)acetate (CAS N° 67634-00-8) [scentree.co]
- 2. allyl amyl glycolate, 67634-00-8 [thegoodsentscompany.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Allyl Amyl Glycolate manufacturers and suppliers in China - ODOWELL [odowell.com]
- 5. aacipl.com [aacipl.com]
- 6. Allyl (3-methylbutoxy)acetate | 67634-00-8 [chemicalbook.com]
- 7. geno-chem.com [geno-chem.com]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 9. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Allyl (3-methylbutoxy)acetate: A Technical Guide on its Synthesis, Analysis, and Safety]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266693#natural-occurrence-of-allyl-3-methylbutoxy-acetate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com